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UDP-D-galacturonate -

UDP-D-galacturonate

Catalog Number: EVT-1587400
CAS Number:
Molecular Formula: C15H22N2O18P2
Molecular Weight: 580.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-D-Galacturonate, also known as udpgalacturonic acid or UDP-gal-ua, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. UDP-D-Galacturonate is soluble (in water) and a moderately acidic compound (based on its pKa). UDP-D-Galacturonate can be biosynthesized from alpha-D-galacturonic acid.
UDP-alpha-D-galacturonic acid is an UDP-D-galacturonic acid. It has a role as a mouse metabolite. It derives from an alpha-D-galacturonic acid. It is a conjugate acid of an UDP-alpha-D-galacturonate(3-).
Overview

UDP-D-galacturonate is a nucleotide sugar that plays a crucial role in the biosynthesis of pectic polysaccharides, which are important components of plant cell walls. This compound is the activated form of D-galacturonate and is synthesized through the epimerization of UDP-D-glucuronate. UDP-D-galacturonate is primarily found in plants and certain prokaryotes, where it contributes to the structural integrity and functionality of pectin, a key polysaccharide in plant cell walls.

Source and Classification

UDP-D-galacturonate is predominantly sourced from plants, particularly in the context of pectin synthesis. It is classified as a nucleotide sugar, which is a type of sugar nucleotide that plays a vital role in glycosylation reactions. The synthesis of UDP-D-galacturonate involves specific enzymes that facilitate its formation from UDP-D-glucuronate, highlighting its importance in carbohydrate metabolism within plant systems.

Synthesis Analysis

Methods

The synthesis of UDP-D-galacturonate occurs mainly through the action of UDP-D-glucuronate 4-epimerase, an enzyme that catalyzes the reversible conversion of UDP-D-glucuronate to UDP-D-galacturonate. This reaction is crucial for generating the necessary precursors for pectin biosynthesis.

Technical Details

  1. Enzyme Characterization: The enzyme responsible for this conversion has been identified and characterized in various studies, particularly in Arabidopsis thaliana. The enzyme exhibits a pH optimum around 7.6 and has an apparent Michaelis constant (Km) of approximately 0.19 mM for its substrate, UDP-D-glucuronate .
  2. Reaction Mechanism: The reaction proceeds via a transient keto intermediate and involves the participation of a pyridine nucleotide cofactor, facilitating the epimerization process .
Molecular Structure Analysis

Structure

UDP-D-galacturonate consists of a uridine diphosphate moiety linked to D-galacturonic acid. Its structural formula can be represented as follows:

C14H17N2O13P\text{C}_{14}\text{H}_{17}\text{N}_{2}\text{O}_{13}\text{P}

This structure includes:

  • A uridine base (C9H11N2O6)
  • A diphosphate group
  • A galacturonic acid component (C6H10O7)

Data

The molecular weight of UDP-D-galacturonate is approximately 361.24 g/mol. Its structural characteristics enable it to participate effectively in glycosyltransfer reactions.

Chemical Reactions Analysis

Reactions

UDP-D-galacturonate participates in several biochemical reactions, primarily involving glycosyltransferases that incorporate it into pectic polysaccharides during cell wall synthesis.

Technical Details

  1. Glycosylation: In the presence of specific glycosyltransferases, UDP-D-galacturonate donates its sugar moiety to acceptor molecules, forming glycosidic bonds.
  2. Epimerization Reaction: The conversion from UDP-D-glucuronate to UDP-D-galacturonate is reversible and can be influenced by various factors including enzyme concentration and substrate availability .
Mechanism of Action

Process

The mechanism by which UDP-D-galacturonate functions involves its role as a substrate for glycosyltransferases responsible for building pectin structures in plant cell walls. The enzyme UDP-D-glucuronate 4-epimerase facilitates the interconversion between UDP-D-glucuronate and UDP-D-galacturonate, thus regulating the availability of these nucleotide sugars for polysaccharide synthesis.

Data

Studies indicate that this enzymatic activity is localized within membrane fractions in plant cells, suggesting that these reactions occur within specific cellular compartments such as the Golgi apparatus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Participates readily in glycosylation reactions due to its high-energy phosphate bonds.

Relevant analytical techniques such as thin-layer chromatography and ion-exchange chromatography have been employed to study its properties and confirm its identity during synthesis .

Applications

UDP-D-galacturonate has significant scientific applications, particularly in:

  • Plant Biology: Understanding cell wall biosynthesis and modifications.
  • Biotechnology: Utilized in studies involving plant genetic engineering aimed at enhancing pectin production.
  • Food Science: Investigated for its role in food texture and stability due to pectin's gelling properties.
Biosynthetic Pathways of UDP-D-Galacturonate in Eukaryotic and Prokaryotic Systems

Enzymatic 4-Epimerization of UDP-D-Glucuronate

Role of UDP-Glucuronate 4-Epimerase (UGlcAE/GAE) in Plants

UDP-D-galacturonate (UDP-GalA) serves as the primary activated precursor for pectin biosynthesis in plants, where it constitutes up to 70% of pectin mass in primary cell walls. The committed step in UDP-GalA production is the 4-epimerization of UDP-α-D-glucuronate (UDP-GlcA), catalyzed by UDP-glucuronate 4-epimerase (UGlcAE or GAE). This enzyme establishes a 1.3:1 equilibrium favoring UDP-GalA under physiological conditions (pH 7.6) and exhibits strict substrate specificity, excluding activity toward UDP-glucose or UDP-xylose [1] [4].

Plant GAEs are type II membrane proteins localized to Golgi membranes, positioning them to directly supply galacturonosyltransferases involved in pectin assembly. Arabidopsis thaliana encodes six GAE paralogs (GAE1-GAE6), all containing conserved NAD⁺-binding domains and predicted transmembrane anchors. Functional characterization of recombinant GAE1 revealed:

  • Kinetic parameters: Km = 0.19 mM for UDP-GlcA; strong inhibition by UDP-xylose (UDP-Xyl) but not UDP or UDP-galactose
  • Cellular distribution: Activity exclusively localized in microsomal fractions
  • Biological significance: GAE1 promoter-GUS fusions show ubiquitous expression across tissues, consistent with pectin’s essential role in cell wall integrity [1] [4].

Table 1: Characteristics of Plant UDP-Glucuronate 4-Epimerases

PropertyGAE1 (Arabidopsis)ConservationFunctional Impact
Gene Family6 paralogs (GAE1-GAE6)Angiosperms to chlorophytesFunctional redundancy/membrane targeting
Protein ArchitectureType II membrane protein (N-terminal anchor)Universal in plantsGolgi localization for pectin synthesis
Catalytic MotifsGxxGxxG (NAD⁺ binding); YxxxK (catalytic)SDR superfamily-wideHydride transfer mechanism
pH Optimum7.67.5–8.0 across speciesPhysiological relevance in Golgi lumen
Key InhibitorUDP-Xyl (competitive)Not observed in bacterial homologsRegulatory link to hemicellulose biosynthesis

Structural and Functional Conservation of Epimerase Domains Across Species

The catalytic mechanism of UDP-GlcA 4-epimerase involves a conserved short-chain dehydrogenase/reductase (SDR) fold that enables stereo-specific C4 oxidation. Structural analyses reveal:

  • Conserved domains: A 300-residue C-terminal catalytic domain shares >64% similarity with bacterial counterparts (e.g., Streptococcus pneumoniae Cap1J), featuring the canonical Rossmann fold for NAD⁺ binding [1] [8].
  • Mechanistic details: Epimerization proceeds via a transient UDP-4-keto-hexose-uronic acid intermediate. NAD⁺ abstracts the pro-4S hydride from UDP-GlcA, forming a keto intermediate that is reduced by the same NADH to yield UDP-GalA. This retains the cofactor in oxidized form (≥97% at steady state) [8].
  • Structural determinants: Tyr149 (catalytic base) and Lys153 (stabilizes transition state) are indispensable for activity. Mutation of Tyr149 abolishes >95% activity by disrupting substrate positioning [8].

Notably, plant epimerases evolved N-terminal extensions (~90 residues) containing transmembrane helices absent in soluble bacterial enzymes. This membrane association directs plant GAEs to endomembrane systems, while bacterial homologs (e.g., Bacillus cereus epimerase) function cytosolically [1] [5]. Despite this compartmental divergence, the catalytic core remains functionally interchangeable, evidenced by complementation of E. coli mutants with plant GAE domains [1].

Alternative Metabolic Routes in Microbial Systems

Fermentation Pathways Linking Galacturonate to Phosphoketolase Metabolism

Anaerobic microorganisms employ unconventional galacturonate fermentation pathways when classical isomerase routes are energetically unfavorable. Lactobacillus suebicus, isolated from pH 4 enrichment cultures, demonstrates a hybrid pathway:

  • Initial isomerase steps: D-Galacturonate → D-tagaturonate → D-mannonate (catalyzed by uronate isomerase and NADH-dependent reductases)
  • Novel phosphorylation/epimerization: D-Mannonate undergoes ATP-dependent phosphorylation to D-mannonate-6-phosphate, followed by 2-epimerization to D-6-phosphogluconate
  • Phosphoketolase shunt: 6-Phosphogluconate enters the phosphoketolase pathway, yielding lactate and acetate in near-equimolar ratios [2] [5].

This pathway bypasses the redox constraints of the classical isomerase route (which requires acetate as the primary product) by enabling redox-cofactor-neutral conversion to phosphoketolase intermediates. Key enzymatic innovations include:

  • Mannonate kinase: ATP-dependent phosphorylation of mannonate
  • 6-Phosphomannonate 2-epimerase: Epimerizes C2 to form 6-phosphogluconateThe pathway enhances metabolic flexibility in acidic environments, where acetate production would cause cytotoxic proton accumulation [2] [5].

Table 2: Comparative Galacturonate Catabolic Pathways in Microorganisms

PathwayClassical IsomeraseL. suebicus Hybrid PathwayArnA Decarboxylation
Key Initial EnzymesUronate isomerase; Altronate dehydrataseUronate isomerase; Mannonate kinaseArnA decarboxylase domain
Signature Intermediate2-Keto-3-deoxy-gluconate6-PhosphogluconateUDP-4-keto-arabinose
Redox Cofactor BalanceRequires acetate formationNeutral (permits lactate/ethanol)Oxidative (consumes NAD⁺)
Energy Yield (ATP/galA)1 ATP1–2 ATPNot quantified
Biological RoleDominant in EnterobacteriaAcidophilic adaptationLipid A modification for antibiotic resistance

Decarboxylase-Mediated Conversion to UDP-L-Arabinose

UDP-GlcA serves as a metabolic branch point for UDP-pentose biosynthesis via decarboxylation. In Gram-negative bacteria, the bifunctional enzyme ArnA (involved in antibiotic resistance) catalyzes:

  • Oxidative decarboxylation: UDP-GlcA + NAD⁺ → UDP-4-keto-arabinose + NADH + CO₂
  • Structural basis: The C-terminal decarboxylase domain (residues 314–660) adopts an SDR fold. Residues T432, Y463, K467, and R619 position UDP-GlcA for C4 oxidation, followed by β-decarboxylation of the unstable β-keto acid intermediate [9].

Plant systems utilize analogous decarboxylases (e.g., UXS) to convert UDP-GlcA to UDP-xylose for hemicellulose synthesis. However, UDP-L-arabinose production occurs via distinct mechanisms:

  • Epimerization route: UDP-xylose → UDP-L-arabinose via UDP-xylose 4-epimerase
  • Direct decarboxylation: Not observed in plants; instead, free L-arabinose is activated to UDP-L-arabinose by UDP-sugar pyrophosphorylases [3].

The bacterial UDP-4-keto-arabinose intermediate is transaminated to UDP-L-Ara4N (4-amino-4-deoxy-L-arabinose), which modifies lipid A to confer resistance to polymyxin antibiotics. This pathway highlights UDP-GlcA’s metabolic versatility as a precursor for both cell wall sugars (in plants) and virulence factors (in pathogens) [3] [9].

Properties

Product Name

UDP-D-galacturonate

IUPAC Name

(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1

InChI Key

HDYANYHVCAPMJV-GXNRKQDOSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Synonyms

UDP-gal-UA
UDP-galacturonic acid
uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate)
uridine diphosphogalacturonic acid

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O

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